Cas no 2171648-20-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid)

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid
- 2171648-20-5
- EN300-1502750
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid
-
- インチ: 1S/C23H26N2O6/c1-2-20(22(27)28)25-21(26)14-30-12-11-24-23(29)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)
- InChIKey: JUZNHXMEIMXNPO-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 426.17908655g/mol
- どういたいしつりょう: 426.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 605
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 114Ų
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502750-250mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1502750-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1502750-0.5g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1502750-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1502750-5000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1502750-1000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1502750-0.05g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1502750-0.25g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1502750-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1502750-2.5g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid |
2171648-20-5 | 2.5g |
$6602.0 | 2023-06-05 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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5. Back matter
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acidに関する追加情報
Introduction to 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic Acid (CAS No. 2171648-20-5)
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid, identified by its CAS number 2171648-20-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid incorporates several key features that make it of interest to researchers. Notably, the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, suggests potential applications in the development of peptidomimetics or modified peptides. Additionally, the compound features an amino group that is further functionalized through an ethoxyacetamide linkage, contributing to its overall reactivity and solubility characteristics.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural complexity of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid positions it as a candidate for further investigation in this context. Specifically, the compound's ability to interact with biological targets such as enzymes or receptors could make it a valuable tool for therapeutic intervention.
One of the most compelling aspects of this compound is its potential role in drug discovery. The Fmoc group, in particular, has been extensively studied for its utility in solid-phase peptide synthesis (SPPS), a widely used technique for constructing complex peptides. By incorporating this moiety into a larger molecular framework, researchers may be able to develop novel derivatives with enhanced pharmacological properties. Furthermore, the ethoxyacetamide portion of the molecule could serve as a site for further chemical modification, allowing for the creation of diverse analogues with tailored biological activities.
The pharmacological profile of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid remains an area of active investigation. Initial studies have suggested that this compound may exhibit inhibitory effects on certain enzymes or pathways relevant to diseases such as cancer or inflammatory disorders. However, more comprehensive research is needed to fully elucidate its mechanism of action and therapeutic potential. In vitro and in vivo studies are essential for understanding how this compound interacts with biological systems and whether it can be developed into a viable drug candidate.
The synthesis of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. Advanced synthetic techniques, including multi-step organic reactions and purification methods such as column chromatography, are likely necessary to obtain the desired product in sufficient quantities for further study.
In conclusion, 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid (CAS No. 2171648-20-5) represents a promising candidate for pharmaceutical research due to its intricate structure and potential biological activities. Further investigation into its pharmacological properties and synthetic feasibility will be crucial in determining its future role in drug development. As our understanding of molecular interactions continues to advance, compounds like this one may provide valuable insights into new therapeutic strategies.
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